butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
CAS No.: 847380-69-2
Cat. No.: VC7625168
Molecular Formula: C21H21N3O3
Molecular Weight: 363.417
* For research use only. Not for human or veterinary use.
![butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate - 847380-69-2](/images/structure/VC7625168.png)
CAS No. | 847380-69-2 |
---|---|
Molecular Formula | C21H21N3O3 |
Molecular Weight | 363.417 |
IUPAC Name | butyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate |
Standard InChI | InChI=1S/C21H21N3O3/c1-3-4-11-27-19(25)13-24-18-10-9-14(26-2)12-15(18)20-21(24)23-17-8-6-5-7-16(17)22-20/h5-10,12H,3-4,11,13H2,1-2H3 |
Standard InChI Key | XEWIWJGUCZVXPD-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)CN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is a complex organic compound belonging to the indoloquinoxaline family. This compound features a butyl ester group attached to a 9-methoxy-6H-indolo[2,3-b]quinoxaline core, which is characterized by a fused indole and quinoxaline structure. Indoloquinoxalines are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology.
Synthesis
The synthesis of butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate typically involves several key steps, including cyclization reactions of appropriate precursors. Sodium hydride in dry dimethylformamide is often used for alkylation reactions, achieving substantial yields.
Other Applications
Indoloquinoxaline derivatives, in general, have been explored for their antimicrobial, antiviral, and antioxidant activities, making them candidates for various pharmaceutical applications.
Chemical Reactions
Butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate can undergo various chemical reactions, including modifications to enhance its biological activity. These reactions may involve substitution, oxidation, or reduction processes, similar to other indoloquinoxaline derivatives.
Current Research
Research on butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate is ongoing due to its potential applications in drug development and materials science. The compound's unique structure contributes to its biological activity and chemical properties, making it a promising candidate for further study.
Future Directions
Future research should focus on optimizing the synthesis process, exploring its pharmacokinetic properties, and evaluating its efficacy in preclinical models. Additionally, investigating its potential in materials science could lead to innovative applications in optoelectronics.
Data Tables
Given the limited availability of specific data on butyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate, the following table summarizes general properties of indoloquinoxaline derivatives:
Property | Description |
---|---|
Chemical Structure | Fused indole and quinoxaline with a butyl ester group |
Biological Activities | Anticancer, potential antimicrobial, antiviral |
Synthesis | Involves cyclization reactions and alkylation steps |
Applications | Medicinal chemistry, pharmacology, materials science |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume